

# Application Notes: Skutterudites in Automotive Thermoelectric Generators

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## Compound of Interest

Compound Name: SKUTTERUDITE

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## Introduction

**Skutterudites**, a class of minerals with the general formula  $(\text{Co}, \text{Ni}, \text{Fe})\text{As}_3$ , have emerged as highly promising materials for mid-temperature (400-850 K) thermoelectric applications.[1][2] Their unique crystal structure, which contains voids that can be "filled" with foreign atoms (rattlers), allows for the targeted reduction of thermal conductivity without significantly impairing their excellent electronic properties.[3][4] This combination results in a high thermoelectric figure of merit (ZT), a key parameter for conversion efficiency.[1] These characteristics make **skutterudites** prime candidates for use in automotive thermoelectric generators (ATEGs), which aim to recover waste heat from engine exhaust and convert it directly into useful electrical power, thereby improving overall vehicle fuel efficiency.[5][6][7]

The primary application of **skutterudite**-based ATEGs is the conversion of thermal energy from exhaust gases, which can reach temperatures between 200 and 600 °C, into electricity.[8] This generated power can supplement the vehicle's alternator, reducing the mechanical load on the engine and leading to a potential increase in fuel economy.[9][10] While the technology is promising, challenges remain in system integration, long-term stability, and manufacturing cost.[6][11]

## Data Presentation

Quantitative data regarding the properties of **skutterudite** materials and the performance of ATEG prototypes are summarized below for comparative analysis.

Table 1: Thermoelectric Properties of Selected **Skutterudite** Materials

Material Composition	Type	Temperature (K)	Seebeck Coefficient ( $\mu\text{V/K}$ )	Electrical Conductivity (S/cm)	Thermal Conductivity (W/m·K)	Figure of Merit (ZT)	Reference
CoSb <sub>3</sub>	p-type	~575	~125	~1250	~4.5	~0.2	[12]
CoSb <sub>2.85</sub> Te <sub>0.15</sub>	n-type	~675	~-175	~800	~3.5	~0.65	[12]
Yb <sub>0.36</sub> Co <sub>4</sub> Sb <sub>12</sub>	n-type	~773	-	-	-	>1.0	[13]
Ce <sub>0.8</sub> Fe <sub>3</sub> CoSb <sub>12</sub>	p-type	~773	-	-	-	~0.8	[13]
(MmSm) <sub>0.15</sub> Co <sub>4</sub> Sb <sub>12</sub>	n-type	~800	~-200	-	-	~2.2	[14]
DD <sub>0.6</sub> Fe <sub>3</sub> CoSb <sub>12</sub>	p-type	~800	~160	-	-	~1.45	[14]
In <sub>x</sub> Co <sub>4</sub> Sb <sub>12</sub>	n-type	~700	-	-	~3.0 - 4.0	~1.2	[4]

Table 2: Performance of **Skutterudite**-Based Automotive TEG Prototypes

Study / Organization	TEG Configuration	Hot Side Temp. (°C)	Cold Side Temp. (°C)	Max Power Output (W)	Reference
General Motors (TEG #3)	42 Skutterudite Modules	420	-	57	<a href="#">[9]</a>
General Motors (Extrapolated)	Optimized Heat Exchanger	-	-	235 - 425	<a href="#">[9]</a>
JLR I4 GDI Engine Test	Skutterudite Modules	-	-	120 (WLTC Avg.)	<a href="#">[15]</a>
JLR I4 GDI Engine Test	Skutterudite Modules	-	-	414 (WLTC Peak)	<a href="#">[15]</a>
Cardiff University	9-couple module	~465	~100	>1.5 W/cm <sup>3</sup> (density)	<a href="#">[13]</a>

## Experimental Protocols

Detailed methodologies for the synthesis, fabrication, and characterization of **skutterudite**-based thermoelectric materials and modules are provided below.

### Protocol 1: Synthesis of Filled **Skutterudite** Powders

This protocol describes a common solid-state reaction method for synthesizing filled **skutterudite** powders, such as Yb-filled n-type or Ce-filled p-type materials.[\[13\]](#)[\[16\]](#)

Materials and Equipment:

- High-purity elemental powders (e.g., Co, Sb, Fe, Yb, Ce)
- Quartz ampoules
- Planetary ball mill or mortar and pestle

- Vacuum sealing system
- Tube furnace with temperature control
- Glove box with inert atmosphere (e.g., Argon)

#### Procedure:

- Stoichiometric Weighing: Inside an inert atmosphere glove box, weigh the high-purity elemental powders according to the desired final stoichiometry (e.g.,  $\text{Yb}_{0.2}\text{Co}_4\text{Sb}_{12}$ ).
- Mixing: Thoroughly mix the powders using a planetary ball mill or a mortar and pestle to ensure homogeneity.
- Encapsulation: Transfer the mixed powder into a clean quartz ampoule.
- Vacuum Sealing: Evacuate the ampoule to a pressure below  $10^{-4}$  Torr and seal it using a torch.
- Reaction: Place the sealed ampoule in a tube furnace.
  - Slowly ramp the temperature to 600 °C and hold for 12 hours to allow for the reaction of antimony with other elements.
  - Increase the temperature to 850-1000 °C and hold for 24-48 hours to facilitate the formation of the **skutterudite** phase.
- Cooling: Slowly cool the furnace down to room temperature.
- Post-Processing: Break the ampoule in a safe environment and grind the resulting ingot into a fine powder.
- Characterization: Analyze the powder using X-ray Diffraction (XRD) to confirm the formation of the single-phase **skutterudite** structure.

#### Protocol 2: Fabrication of **Skutterudite** Thermoelectric Legs

This protocol details the consolidation of synthesized powder into dense thermoelectric legs using Spark Plasma Sintering (SPS).<sup>[16][17][18]</sup>

Materials and Equipment:

- Synthesized **skutterudite** powder
- Spark Plasma Sintering (SPS) system
- Graphite die and punches
- Graphite foil
- Diamond wire saw or precision cutter

Procedure:

- Die Preparation: Line the inner surfaces of the graphite die and punches with graphite foil to prevent reaction with the powder and facilitate sample removal.
- Powder Loading: Load the **skutterudite** powder into the prepared graphite die.
- SPS Consolidation:
  - Place the die assembly into the SPS chamber.
  - Evacuate the chamber to a high vacuum.
  - Apply a uniaxial pressure of 50-80 MPa.
  - Heat the sample to a sintering temperature of 600-700 °C at a rate of 50-100 °C/min using pulsed DC current.
  - Hold at the sintering temperature for 5-15 minutes to achieve high densification.
- Cooling and Extraction: Cool the sample to room temperature and carefully extract the densified pellet from the die.

- Machining: Cut the densified pellet into rectangular legs of the desired dimensions (e.g., 2 mm x 2 mm x 5 mm) using a diamond wire saw.

### Protocol 3: Characterization of Thermoelectric Properties (ZT Measurement)

This protocol outlines the standard procedures for measuring the individual properties required to calculate the dimensionless figure of merit,  $ZT = (S^2\sigma T)/\kappa$ .[\[3\]](#)[\[19\]](#)[\[20\]](#)

#### Materials and Equipment:

- Fabricated **skutterudite** leg
- Laser Flash Apparatus (LFA) for thermal diffusivity ( $\alpha$ ) measurement.[\[21\]](#)
- Differential Scanning Calorimeter (DSC) or theoretical models for specific heat capacity ( $C_p$ ) determination.
- Simultaneous Seebeck coefficient and electrical conductivity measurement system (e.g., Linseis LSR/SBA).[\[3\]](#)

#### Procedure:

- Thermal Conductivity ( $\kappa$ ) Measurement:
  - Measure the thermal diffusivity ( $\alpha$ ) of a disc-shaped sample using an LFA at various temperatures.[\[21\]](#)
  - Measure the specific heat capacity ( $C_p$ ) using DSC or use established literature values.
  - Measure the density ( $\rho$ ) of the sample using the Archimedes method.
  - Calculate the thermal conductivity using the formula:  $\kappa = \alpha \cdot C_p \cdot \rho$ .[\[19\]](#)
- Seebeck Coefficient ( $S$ ) and Electrical Conductivity ( $\sigma$ ) Measurement:
  - Place a rectangular leg sample into a measurement system (e.g., Linseis LSR).

- Simultaneously measure the Seebeck coefficient and electrical conductivity over the desired temperature range. The system typically applies a small temperature gradient to measure the Seebeck voltage and uses a four-point probe method for electrical resistance.
- ZT Calculation:
  - Using the measured temperature-dependent values of  $S$ ,  $\sigma$ , and  $\kappa$ , calculate the figure of merit (ZT) at each temperature point using the formula  $ZT = (S^2\sigma T)/\kappa$ , where  $T$  is the absolute temperature in Kelvin.[\[17\]](#)

#### Protocol 4: Assembly and Testing of a TEG Module

This protocol describes the basic assembly of a single-couple or multi-couple thermoelectric generator (TEG) module for performance evaluation.[\[12\]](#)[\[13\]](#)[\[17\]](#)

##### Materials and Equipment:

- Fabricated p-type and n-type **skutterudite** legs
- Alumina ( $\text{Al}_2\text{O}_3$ ) ceramic plates (top and bottom substrates)[\[18\]](#)
- Copper electrodes/interconnects
- Diffusion barrier layers (e.g., Ni, Ti)[\[18\]](#)
- Brazing or soldering paste (e.g., InCuSil)[\[18\]](#)
- Hot press or furnace for brazing
- TEG test bench with a controllable heat source, heat sink (e.g., water cooling block), and thermocouples.[\[22\]](#)[\[23\]](#)
- Variable electronic load and data acquisition system to measure voltage and current.

##### Procedure:

- Substrate Preparation: Deposit or place copper electrical paths onto the alumina ceramic plates.
- Leg Preparation: Apply appropriate diffusion barrier and metallic contact layers to the ends of the p-type and n-type legs if not done previously.
- Assembly:
  - Apply brazing paste to the copper paths on the bottom ceramic plate.
  - Arrange the p-type and n-type legs in an alternating pattern on the brazing paste, creating p-n couples.[\[18\]](#)
  - Place the top ceramic plate (with its corresponding copper paths and braze) on top of the legs to complete the electrical series connection.
- Brazing/Bonding: Place the entire assembly in a hot press or furnace. Heat under controlled pressure and atmosphere to the melting point of the braze to form strong mechanical and electrical joints.[\[18\]](#)
- Performance Testing:
  - Mount the finished TEG module onto a test bench. Ensure good thermal contact between the module's hot side and the heat source, and the cold side and the heat sink.[\[24\]](#)
  - Apply a temperature gradient across the module by controlling the heat source and coolant flow.
  - Measure the hot side ( $T_h$ ) and cold side ( $T_c$ ) temperatures using thermocouples.
  - Connect the module's electrical leads to a variable electronic load.
  - Measure the output voltage and current for various load resistances to determine the maximum power output ( $P_{max}$ ), which occurs when the load resistance matches the internal resistance of the module.[\[23\]](#)

## Visualizations



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